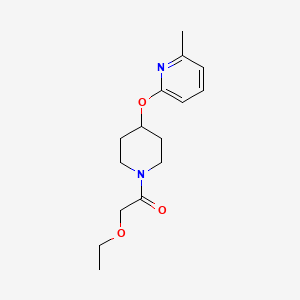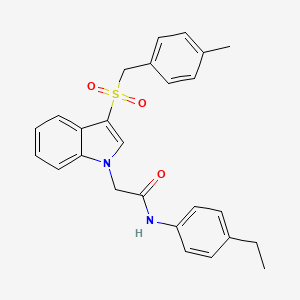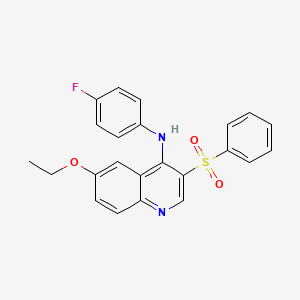![molecular formula C18H18N4O4S B2865337 7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872839-50-4](/img/structure/B2865337.png)
7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is a type of pyrimido[4,5-d]pyrimidine . Pyrimido[4,5-d]pyrimidines are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines includes two fused pyrimidine rings with four possible structural isomers . The specific molecular structure of “7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” is not detailed in the retrieved data.Chemical Reactions Analysis
Pyrimido[4,5-d]pyrimidines exhibit various chemical reactions based on the reactivities of the substituents linked to the ring carbon and nitrogen atoms . Specific chemical reactions involving “7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione” are not mentioned in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthetic Significance
The synthetic significance of pyrimido[4,5-d]pyrimidines, including the titled compound, is substantial. These compounds are used in various chemical reactions, leading to the creation of new compounds with potential biological characteristics .
Medical Applications
Pyrimido[4,5-d]pyrimidines have been widely used in the medical field. They have been studied for their potential therapeutic effects and have shown promising results .
Pharmaceutical Applications
In the pharmaceutical field, pyrimido[4,5-d]pyrimidines have been applied extensively. They are used in the development of new drugs due to their biological characteristics .
Anti-Inflammatory Activities
Research has shown that pyrimidines, including pyrimido[4,5-d]pyrimidines, exhibit anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
Antioxidant Properties
Pyrimidines are known to display a range of pharmacological effects, including antioxidant properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.
Antibacterial and Antiviral Properties
Pyrimidines have been studied for their antibacterial and antiviral properties . This makes them potentially useful in the development of new antibacterial and antiviral drugs.
Antifungal and Antituberculosis Properties
In addition to their antibacterial and antiviral properties, pyrimidines have also been studied for their antifungal and antituberculosis properties .
Structure-Activity Relationships (SARs)
The structure-activity relationships (SARs) of pyrimidine derivatives have been extensively studied. Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(2-methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-10(23)9-27-16-13-15(21(2)18(25)22(3)17(13)24)19-14(20-16)11-7-5-6-8-12(11)26-4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWPFOUWXHRPJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Methoxyphenyl)-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7,8-Trimethyl-6-prop-2-enyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2865256.png)



![2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)butanamide](/img/structure/B2865261.png)

![2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2865265.png)
![N-[2,2-Difluoro-2-(6-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2865266.png)

![6-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-3-carboxylic acid](/img/structure/B2865269.png)
![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2865272.png)
![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2865273.png)

